DL-N-Boc-3-pyrazol-1-YL-alanine
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Overview
Description
DL-N-Boc-3-pyrazol-1-YL-alanine, also known as (S)-2-(Boc-amino)-3-(1-pyrazolyl)propionic acid, is a compound with the molecular formula C11H17N3O4 and a molecular weight of 255.27 g/mol . This compound is characterized by the presence of a pyrazole ring attached to the alanine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Boc-D-alanine and pyrazole in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for DL-N-Boc-3-pyrazol-1-YL-alanine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated synthesizers and continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
DL-N-Boc-3-pyrazol-1-YL-alanine undergoes various chemical reactions, including:
Substitution Reactions: The pyrazole ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include substituted pyrazole derivatives.
Deprotection Reactions: The major product is the free amino acid, 3-(1-Pyrazolyl)-D-alanine.
Scientific Research Applications
DL-N-Boc-3-pyrazol-1-YL-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-N-Boc-3-pyrazol-1-YL-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function . The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amino acid .
Comparison with Similar Compounds
Similar Compounds
Boc-3-(1-Pyrazolyl)-L-alanine: The L-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
Boc-3-(1-Imidazolyl)-D-alanine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Boc-3-(1-Triazolyl)-D-alanine: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness
DL-N-Boc-3-pyrazol-1-YL-alanine is unique due to its specific stereochemistry and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQESMEFISORC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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